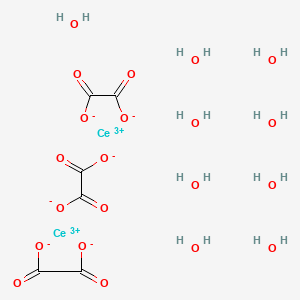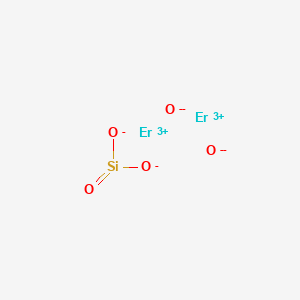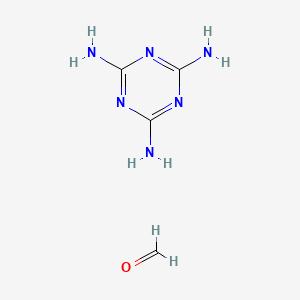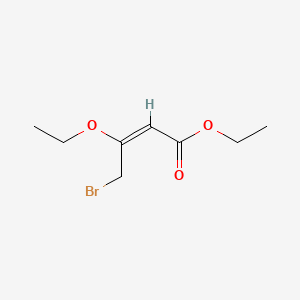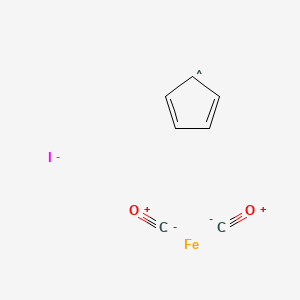
Dicarbonylcyclopentadienyliodoiron(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonylcyclopentadienyliodoiron(II) is a transition metal catalyst . It is also known as Dicarbonyl (η5-2,4-cyclopentadien-1-yl)iodoiron .
Molecular Structure Analysis
The molecular structure of Dicarbonylcyclopentadienyliodoiron(II) is represented by the empirical formula C7H5FeIO2 . The molecular weight is 303.86 .
Chemical Reactions Analysis
The specific chemical reactions involving Dicarbonylcyclopentadienyliodoiron(II) are not detailed in the search results .
Physical And Chemical Properties Analysis
Dicarbonylcyclopentadienyliodoiron(II) is a solid substance . It has a melting point of 119 °C (dec.) .
科学的研究の応用
C7H5FeIO2 C_7H_5FeIO_2 C7H5FeIO2
, is a transition metal complex with interesting properties and applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Catalysis in Organic Synthesis
Dicarbonylcyclopentadienyliodoiron(II) serves as a catalyst in various organic synthesis reactions . Its ability to facilitate the formation of carbon-carbon bonds makes it valuable for constructing complex organic molecules. It is particularly useful in reactions such as:
Material Science
In material science, Dicarbonylcyclopentadienyliodoiron(II) is explored for its potential in developing new materials with unique electronic and magnetic properties . It can be used in:
Medicinal Chemistry
This compound finds applications in medicinal chemistry, particularly in the design of metal-based drugs . Its iron core can be modified to interact with biological targets, such as:
Photophysics and Photochemistry
The compound’s photophysical properties are of interest in the study of light-induced processes . It is used in:
作用機序
Safety and Hazards
Dicarbonylcyclopentadienyliodoiron(II) is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
将来の方向性
The future directions for Dicarbonylcyclopentadienyliodoiron(II) are not explicitly mentioned in the search results .
Relevant Papers
The ultraviolet photodissociation of the prototypical organometallic half-sandwich compound dicarbonylcyclopentadienyliodoiron(II) has been studied in the gas phase across the wavelength range 260 ≤ λ ≤ 310 nm .
特性
InChI |
InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSYTVVYYIGNSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FeIO2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbonylcyclopentadienyliodoiron | |
CAS RN |
12078-28-3 |
Source


|
| Record name | Dicarbonylcyclopentadienyliodoiron(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What happens to dicarbonylcyclopentadienyliodoiron(II) when exposed to ultraviolet light?
A: When dicarbonylcyclopentadienyliodoiron(II) is exposed to ultraviolet light within the 260-310 nm range, it undergoes photodissociation. [] This means the molecule absorbs the light energy and breaks apart into fragments. The research primarily focused on two fragmentation pathways: the breaking of the Fe–I bond, releasing atomic iodine, and the breaking of the Fe–Cp bond, releasing the cyclopentadienyl radical. []
Q2: What did the researchers learn about the photodissociation process using velocity-map ion imaging?
A: The researchers utilized a technique called multi-mass velocity-map ion imaging to study the speed and direction of the fragments produced during photodissociation. [] They discovered that the iodine atoms and cyclopentadienyl fragments were ejected with significant velocity and in a non-uniform, anisotropic pattern. [] This indicated that the dissociation process is not random and is influenced by the geometry of the excited state the molecule occupies after absorbing UV light.
Q3: How did computational chemistry contribute to understanding the photodissociation of dicarbonylcyclopentadienyliodoiron(II)?
A: Computational chemistry played a crucial role in interpreting the experimental results. [] The researchers performed electronic structure calculations to model the molecule and its behavior upon excitation. These calculations helped to visualize the high density of excited electronic states in the molecule and provided insights into why both Fe–I and Fe–Cp bond fission occur, even though they involve different spin states. [] The calculations supported the experimental observations, suggesting that both bond fissions are homolytic, meaning the bond electrons are split evenly between the fragments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


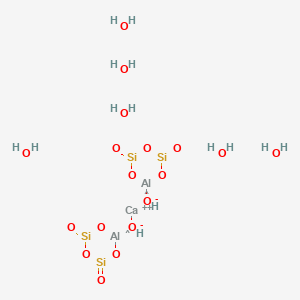
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)
